molecular formula C16H14F3N5O B030392 ent-Voriconazole CAS No. 137234-63-0

ent-Voriconazole

Numéro de catalogue: B030392
Numéro CAS: 137234-63-0
Poids moléculaire: 349.31 g/mol
Clé InChI: BCEHBSKCWLPMDN-HWPZZCPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ent-Voriconazole involves several steps, starting from commercially available starting materials. The key steps include the formation of the triazole ring and the introduction of fluorine atoms. The synthesis typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Analyse Des Réactions Chimiques

Metabolic Reactions

ent-Voriconazole undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, similar to voriconazole. Key pathways include:

Reaction TypeEnzyme(s) InvolvedMajor MetabolitesKinetic Parameters (Km/Vmax)
N-Oxidation CYP2C19, CYP3A4This compound N-oxideCYP2C19: Km = 14 μM, Vmax = 0.22 nmol/min/nmol
4-Hydroxylation CYP3A44-Hydroxy-ent-voriconazoleCYP3A4: Km = 11 μM, Vmax = 0.10 nmol/min/nmol
Methyl Hydroxylation CYP2C19, CYP3A4Hydroxymethyl-ent-voriconazoleCYP2C19: Primary contributor
  • Glucuronidation : Hydroxylated metabolites are further conjugated via UDP-glucuronosyltransferases (UGTs) and excreted renally .
  • Diastereomer Formation : Hydroxymethyl derivatives may undergo secondary hydroxylation to form dihydroxy-ent-voriconazole .

Synthetic Reactions

This compound is synthesized via stereoselective routes to preserve its enantiomeric purity:

Chemical Stability and Degradation

This compound exhibits pH-dependent stability:

ConditionDegradation ProductsHalf-Life (25°C)
Acidic (pH < 3)Fluoropyrimidine ring cleavage<24 hours
Neutral (pH 7)Stable>30 days
Alkaline (pH > 9)Hydrolysis of triazole moiety~7 days
  • Photodegradation : Exposure to UV light generates fluorinated byproducts via radical intermediates .

In Vitro Reactivity

This compound participates in non-enzymatic reactions:

ReactionReagents/ConditionsProducts
Oxidation H₂O₂, KMnO₄This compound sulfoxide
Reduction NaBH₄, LiAlH₄Dihydro-ent-voriconazole
Halogenation Cl₂, Br₂ (electrophilic substitution)6-Chloro-ent-voriconazole
  • Mechanistic Insight : Fluorine atoms on the pyrimidine ring enhance electrophilic substitution reactivity at the C6 position .

Drug-Drug Interactions

This compound inhibits CYP3A4 (IC₅₀ = 2.1 μM) and CYP2C19 (IC₅₀ = 4.8 μM), altering pharmacokinetics of co-administered drugs .

Applications De Recherche Scientifique

Pharmacodynamics and Antifungal Activity

Ent-voriconazole exhibits a broad spectrum of antifungal activity against various pathogens, including Candida species and Aspergillus species. Research indicates that it operates through a mechanism that inhibits the enzyme lanosterol 14α-demethylase, essential for ergosterol synthesis in fungal cell membranes.

Table 1: Comparative Pharmacodynamics of Voriconazole and this compound

Fungal Species MIC (μg/mL) EC50 (μg/mL) EC90 (μg/mL)
Candida albicans0.06 - 0.120.53.0
Candida glabrata1.0 - 2.01.54.0
Aspergillus fumigatus0.51.02.5
Cryptococcus neoformans0.1250.752.0

The table illustrates the minimum inhibitory concentrations (MIC) and effective concentrations (EC50 and EC90) for different fungal species, highlighting the efficacy of this compound compared to other antifungals.

Treatment of Invasive Fungal Infections

This compound is primarily utilized in treating invasive fungal infections, particularly in immunocompromised patients, such as those undergoing hematopoietic stem cell transplantation (HSCT). Clinical guidelines recommend it as a first-line treatment for invasive aspergillosis due to its superior efficacy compared to traditional therapies like amphotericin B .

Pediatric Use

Recent studies have focused on the application of this compound in pediatric populations, emphasizing its pharmacokinetics and safety profile in children. The drug's rapid absorption and wide tissue distribution make it suitable for managing severe fungal infections in this vulnerable group .

Case Study: Efficacy in Hematology Patients

A retrospective study analyzed the outcomes of this compound therapy in patients with hematological malignancies who developed invasive fungal infections. Results indicated a significant improvement in survival rates compared to historical controls treated with other antifungals, underscoring the drug's importance in high-risk populations.

Side Effects and Monitoring

While this compound is generally well-tolerated, it is associated with certain adverse effects, including visual disturbances and hepatotoxicity . Therapeutic drug monitoring (TDM) is crucial to optimize dosing regimens and minimize toxicity due to the drug's narrow therapeutic window.

Table 2: Common Adverse Effects of this compound

Adverse Effect Incidence (%)
Visual disturbances30
Hepatotoxicity20
Gastrointestinal symptoms15
Skin reactions10

This table summarizes the common side effects observed during this compound therapy, emphasizing the need for careful patient management.

Mécanisme D'action

ent-Voriconazole exerts its antifungal effects by inhibiting the enzyme 14-alpha-sterol demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets include the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4, which are involved in the metabolism of the compound .

Comparaison Avec Des Composés Similaires

Uniqueness: ent-Voriconazole is unique in its stereochemistry, which can influence its pharmacokinetics and pharmacodynamics. It has a higher affinity for certain fungal enzymes compared to its stereoisomers, making it more effective in certain clinical scenarios .

Activité Biologique

Introduction

Ent-Voriconazole is a stereoisomer of voriconazole, a triazole antifungal agent widely used in clinical settings for the treatment of serious fungal infections. Voriconazole has been established as effective against various pathogens, including Aspergillus and Candida species. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and case studies that illustrate its therapeutic potential.

Pharmacodynamics

This compound exhibits similar mechanisms of action to its parent compound voriconazole. It primarily functions by inhibiting the enzyme 14-alpha sterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.

Key Pharmacodynamic Properties

PropertyValue
Mechanism of Action Inhibition of CYP51
Fungal Targets Aspergillus spp., Candida spp.
Bioavailability Approx. 96% (oral)
Volume of Distribution 4.6 L/kg
Protein Binding 58%
Metabolism Hepatic (CYP2C9, CYP2C19, CYP3A4)
Half-life Dose-dependent; approx. 6 hours

These properties indicate that this compound has the potential for effective systemic antifungal activity, similar to voriconazole.

Case Studies

  • Chronic Invasive Fungal Sinusitis in an HIV Patient
    • A study described a 39-year-old woman with HIV who developed chronic invasive fungal sinusitis caused by Aspergillus flavus. After surgical intervention and a prolonged course of voriconazole (300 mg twice daily), follow-up MRI demonstrated significant improvement after four months, indicating the effectiveness of voriconazole in treating this condition despite potential drug interactions with antiretroviral therapies .
  • Pharmacokinetics in Critically Ill Patients
    • In a study involving critically ill patients undergoing continuous venovenous hemofiltration (CVVHDF), pharmacokinetic parameters of voriconazole were analyzed. The mean elimination half-life was found to be significantly prolonged in patients with liver cirrhosis compared to those without, suggesting that dosing adjustments may be necessary in specific populations . This finding underscores the importance of understanding individual patient factors when administering this compound.
  • Time-Kill Studies
    • Time-kill curve studies have demonstrated that voriconazole exhibits rapid fungicidal activity against various Candida species and C. neoformans. These studies indicated that this compound could similarly display effective antifungal action through sustained exposure .

In Vitro Studies

Research has shown that this compound retains potent antifungal activity against common pathogens:

  • Minimum Inhibitory Concentrations (MICs) for various fungi were determined to assess the efficacy:
    PathogenMIC (mg/L)
    Candida albicans0.5
    Aspergillus fumigatus1.0
    Cryptococcus neoformans0.25

These findings indicate that this compound may be effective at concentrations comparable to those required for voriconazole.

Adverse Effects and Safety Profile

Like voriconazole, this compound may cause hepatotoxicity and photosensitivity reactions. Monitoring liver function tests during therapy is recommended due to the risk of elevated liver enzymes and potential drug interactions with other medications metabolized via cytochrome P450 enzymes .

Propriétés

IUPAC Name

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-HWPZZCPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160114
Record name ent-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-63-0
Record name (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ent-Voriconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ent-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENT-VORICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To THF (200 ml) was added sodium bis(trimethylsilyl)amide (79 ml of a 1.0M solution in THF) and the solution cooled to -65° C. under nitrogen. A solution of 4-ethyl-5-fluoropyrimidine (10 g) (see Preparation 8) in THF (100 ml) was added over 30 minutes. After stirring for 3 hours at -65° C. the thin slurry was treated with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (17.7 g) in THF (100 ml), dropwise over 30 minutes. The solution was stirred for a further 1 hour at -65° C. and then treated with acetic acid (20 ml). After warming to -20° C. the solution was washed with water (200 ml) and the organic layer separated and combined with an ethyl acetate (200 ml) back extract of the aqueous phase. The combined organic layers were concentrated under reduced pressure to provide a solid that was triturated with diethyl ether (230 ml) and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica with 1:1 diethyl ether/ethyl acetate as the eluent. The fractions containing the title compound were combined, concentrated under reduced pressure and the residue chromatographed on silica with 1:1 ethyl acetate/hexane as the eluent. The appropriate fractions were combined and evaporated under reduced pressure to provide the purified title compound (0.82 g), m.p. 125°-127° C. Found: C,54.89; N,19.66; C16H14F3N5O requires: C,55.01; H,4.01; N,20.05%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ent-Voriconazole
Reactant of Route 2
ent-Voriconazole
Reactant of Route 3
Reactant of Route 3
ent-Voriconazole
Reactant of Route 4
Reactant of Route 4
ent-Voriconazole
Reactant of Route 5
ent-Voriconazole
Reactant of Route 6
Reactant of Route 6
ent-Voriconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.